molecular formula C17H16N4O2 B14185687 4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine CAS No. 914674-97-8

4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B14185687
CAS No.: 914674-97-8
M. Wt: 308.33 g/mol
InChI Key: ABDZCIURSYUBEJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 2,3-Dimethoxybenzaldehyde, 4-pyridinecarboxaldehyde, and guanidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
  • 4-(2,3-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine

Uniqueness

4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of both dimethoxyphenyl and pyridinyl groups can enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.

Properties

CAS No.

914674-97-8

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C17H16N4O2/c1-22-15-5-3-4-12(16(15)23-2)14-10-13(20-17(18)21-14)11-6-8-19-9-7-11/h3-10H,1-2H3,(H2,18,20,21)

InChI Key

ABDZCIURSYUBEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N

Origin of Product

United States

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